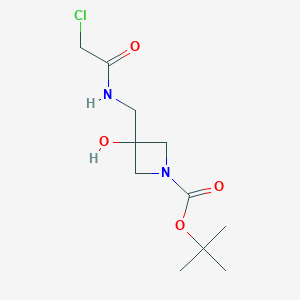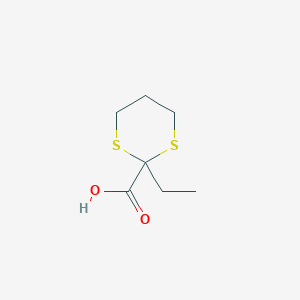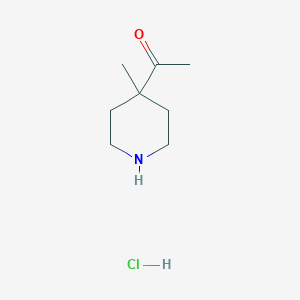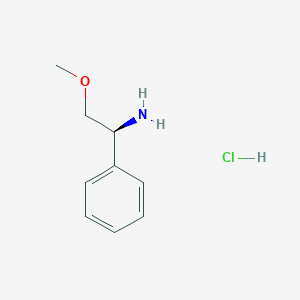
(S)-2-Methoxy-1-phenylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methoxy-1-phenylethanamine hydrochloride: is a chemical compound with the molecular formula C9H13NO·HCl. It is a derivative of phenylethylamine and is known for its chiral properties, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylethylamine as the starting material.
Methylation: The phenylethylamine undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine.
Hydrochloride Formation: The resulting (S)-2-methoxy-1-phenylethanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is often produced in a batch process, where the reaction conditions are carefully controlled to ensure high purity and yield.
Purification: The final product is purified using crystallization techniques to remove any impurities.
Chemical Reactions Analysis
(S)-2-Methoxy-1-phenylethanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone, (S)-2-methoxy-1-phenylacetone, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield (S)-2-methoxy-1-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: (S)-2-methoxy-1-phenylacetone.
Reduction: (S)-2-methoxy-1-phenylethanol.
Substitution: Various substituted phenylethanamines.
Scientific Research Applications
(S)-2-Methoxy-1-phenylethanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is utilized in the study of neurotransmitter systems due to its structural similarity to phenylethylamine.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism by which (S)-2-Methoxy-1-phenylethanamine hydrochloride exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The compound may influence pathways related to neurotransmitter release and uptake, affecting various physiological processes.
Comparison with Similar Compounds
(S)-2-Methoxy-1-phenylethanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Phenylethylamine: Similar structure but lacks the methoxy group.
Norepinephrine: Another neurotransmitter with a similar phenylethylamine backbone.
Amphetamine: A well-known stimulant with a similar core structure but different functional groups.
This compound in various fields.
Properties
IUPAC Name |
(1S)-2-methoxy-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMKXYXAHHMDJR-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
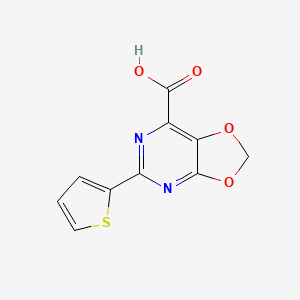
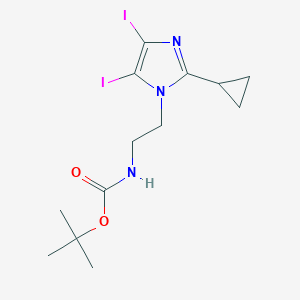
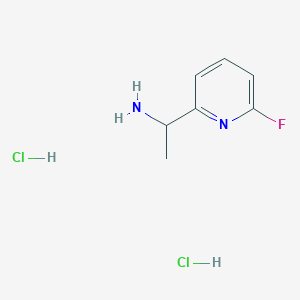
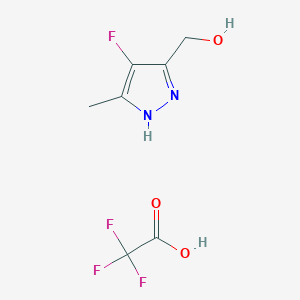

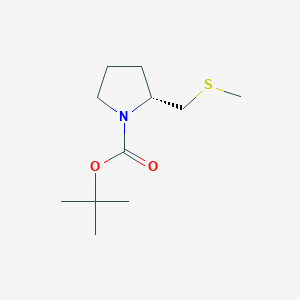


![(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride](/img/structure/B8106954.png)
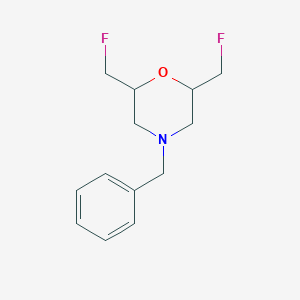
![8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8106963.png)
